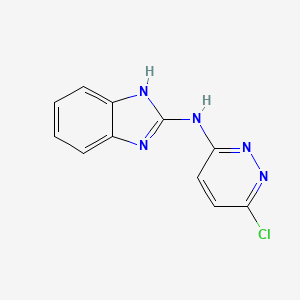
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a benzimidazole core substituted with a 6-chloropyridazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine typically involves the reaction of 6-chloropyridazine with 2-aminobenzimidazole under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) and bases such as sodium hydride (NaH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial strains, making it a candidate for the development of new antibiotics. Additionally, its interaction with DNA and proteins is of interest for cancer research and treatment.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial survival, such as dihydropteroate synthase. In cancer research, it binds to DNA and disrupts the replication process, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfachloropyridazine: A sulfonamide antibiotic with a similar pyridazine core.
3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone: A compound with a similar pyridazine structure used in medicinal chemistry.
Uniqueness
N-(6-Chloropyridazin-3-yl)-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core and a chloropyridazine group. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
88002-38-4 |
|---|---|
Fórmula molecular |
C11H8ClN5 |
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
N-(6-chloropyridazin-3-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H8ClN5/c12-9-5-6-10(17-16-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,17) |
Clave InChI |
PYUXBVXUYJSFLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC3=NN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


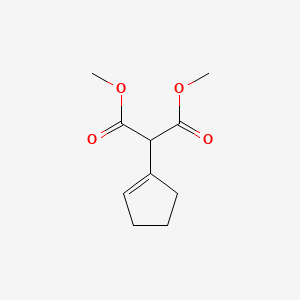
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

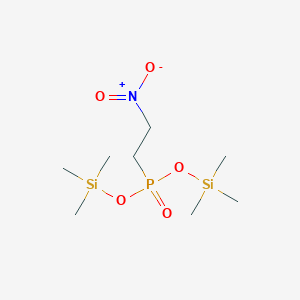
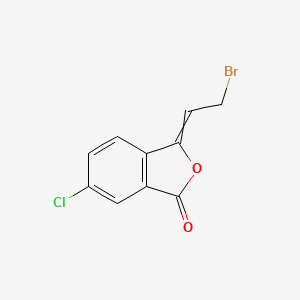
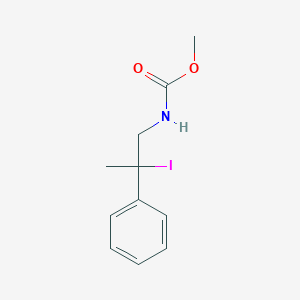
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)

![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
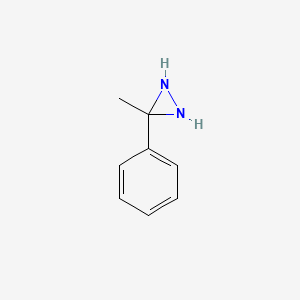
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
